Tributyl phosphate

Catalog No.
S545798
CAS No.
126-73-8
M.F
C12H27O4P
(C4H9)3PO4
C12H27O4P
M. Wt
266.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl phosphate

CAS Number

126-73-8

Product Name

Tributyl phosphate

IUPAC Name

tributyl phosphate

Molecular Formula

C12H27O4P
(C4H9)3PO4
C12H27O4P

Molecular Weight

266.31 g/mol

InChI

InChI=1S/C12H27O4P/c1-4-7-10-14-17(13,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3

InChI Key

STCOOQWBFONSKY-UHFFFAOYSA-N

SMILES

CCCCOP(=O)(OCCCC)OCCCC

solubility

less than 1 mg/mL at 68.9° F (NTP, 1992)
0.00 M
In water, 280 mg/L at 25 °C
Soluble in diethyl ether, benzene, carbon disulfide; miscible with ethanol
Miscible with most solvents and diluents
Solubility in water: poor
0.6%

Synonyms

TBP, tri-(n-butyl )-phosphate, tri-n-butyl phosphate, tri-n-butylphosphate, tributyl phosphate, tributylphosphate

Canonical SMILES

CCCCOP(=O)(OCCCC)OCCCC

The exact mass of the compound Tributylphosphate is 266.1647 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68.9° f (ntp, 1992)0.00 min water, 280 mg/l at 25 °csoluble in diethyl ether, benzene, carbon disulfide; miscible with ethanolmiscible with most solvents and diluentssolubility in water: poor0.6%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8484. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. It belongs to the ontological category of trialkyl phosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: INDUSTRIAL. However, this does not mean our product can be used or applied in the same or a similar way.

Tributyl phosphate (TBP) is a neutral organophosphorus extractant and solvent widely recognized as the industry standard for the liquid-liquid extraction of actinides, rare earth elements, and critical battery metals. Characterized by a moderate viscosity (~3.5 mPa·s at 20°C) and excellent chemical stability in highly acidic environments, TBP selectively coordinates with metal ions to form hydrophobic complexes that easily partition into organic phases. Its primary procurement value lies in its optimal balance of high extraction efficiency, remarkably low aqueous solubility (~0.4 g/L), and favorable hydrodynamics, making it the non-negotiable choice for continuous mixer-settler operations such as the PUREX process and advanced lithium-cobalt separation circuits [1].

Substituting TBP with shorter-chain or heavier organophosphorus analogs critically disrupts extraction hydrodynamics and process economics. Short-chain esters like triethyl phosphate (TEP) exhibit excessive aqueous solubility (~500 g/L), leading to massive solvent loss into the aqueous raffinate and rendering them useless for liquid-liquid extraction workflows. Conversely, heavier in-class substitutes like trioctylphosphine oxide (TOPO) are solids at room temperature and form highly viscous organic phases (>150 mPa·s when metal-loaded) that severely impede phase disengagement and require excessive diluent volumes. Furthermore, attempting to use purely acidic extractants like D2EHPA without TBP as a phase modifier often results in the formation of an unprocessable third phase and poor metal selectivity, confirming TBP’s unique necessity in scalable extraction systems [1].

Aqueous Phase Retention: TBP vs. Triethyl Phosphate (TEP)

In continuous solvent extraction, extractant loss to the aqueous phase drives up operating costs and contaminates the raffinate. TBP possesses an ideal hydrophobic profile with an aqueous solubility of just 0.4 g/L at 20°C. In stark contrast, the shorter-chain analog triethyl phosphate (TEP) is highly soluble in water, reaching solubilities of approximately 500 g/L. This massive difference dictates that TBP forms stable, distinct organic phases, whereas TEP partitions heavily into the aqueous phase, making TEP fundamentally unviable for hydrometallurgical extraction workflows[1].

Evidence DimensionAqueous solubility at 20°C
Target Compound Data~0.4 g/L
Comparator Or BaselineTriethyl phosphate (TEP): ~500 g/L
Quantified Difference>1,000-fold lower aqueous solubility for TBP
ConditionsAqueous phase partitioning at 20°C

Ensures minimal solvent loss to the aqueous raffinate, which is critical for the economic viability of continuous industrial extraction processes.

Hydrodynamic Processability: TBP vs. Trioctylphosphine Oxide (TOPO)

Extractant viscosity directly controls phase disengagement times and pumping energy in mixer-settler circuits. TBP is a liquid at room temperature with a low inherent viscosity of approximately 3.5 mPa·s at 20°C, facilitating rapid phase separation even at high solvent loadings. Conversely, trioctylphosphine oxide (TOPO) is a solid at room temperature (melting point ~50°C). When dissolved and heavily loaded with metals, TOPO-based systems can experience viscosity spikes exceeding 150 mPa·s, leading to severe emulsion formation and rendering pumping nearly impossible without extreme dilution or elevated temperatures [1].

Evidence DimensionPure extractant physical state and loaded viscosity
Target Compound DataLiquid, ~3.5 mPa·s at 20°C
Comparator Or BaselineTOPO: Solid at 20°C; loaded organic phase viscosity can exceed 150 mPa·s
Quantified Difference>40-fold lower operational viscosity for TBP systems
ConditionsStandard room temperature handling and metal-loaded organic phase conditions

Low viscosity prevents emulsion formation and allows for high-throughput phase disengagement in industrial mixer-settlers without requiring heating.

Synergistic Selectivity in Battery Metal Recovery: TBP/D2EHPA vs. Pure D2EHPA

In the extraction of critical battery metals or the separation of transition metals (e.g., Zn/Fe or Li/Co), using di-(2-ethylhexyl) phosphoric acid (D2EHPA) alone often yields poor selectivity and can lead to third-phase formation. The addition of TBP as a neutral phase modifier dramatically shifts the extraction equilibrium. For example, adding TBP to D2EHPA increases the ΔpH_0.5 (the difference in pH required for 50% extraction between two metals) from ~0.99 to over 3.1 in specific base-metal separations. TBP actively replaces water in the metal-D2EHPA coordination sphere, preventing polymerization and third-phase emulsion while drastically boosting target metal selectivity [1].

Evidence DimensionMetal separation factor and ΔpH_0.5 shift
Target Compound DataTBP + D2EHPA mixture: ΔpH_0.5 up to 3.1
Comparator Or BaselineD2EHPA alone: ΔpH_0.5 ~0.99
Quantified Difference>3-fold increase in the ΔpH_0.5 separation window
ConditionsSolvent extraction from acidic sulfate/chloride media

Adding TBP as a modifier is mandatory in complex hydrometallurgical recycling to achieve battery-grade metal purities and prevent catastrophic third-phase equipment fouling.

Actinide Coordination Efficiency: TBP in the PUREX Process

TBP is the globally established benchmark for the Plutonium Uranium Redox Extraction (PUREX) process due to its specific coordination chemistry with actinides in high nitric acid concentrations. In 3 M HNO3, a 30 vol% TBP solution in hydrocarbon diluent forms highly stable, hydrophobic UO2(NO3)2(TBP)2 complexes, yielding exceptionally high distribution coefficients for U(VI) and Pu(IV). Simultaneously, the distribution ratios for trace fission and corrosion products remain negligible. This quantitative divergence in distribution coefficients allows for the near-complete recovery and decontamination of nuclear fuels, a performance metric that alternative extractants cannot match without compromising radiolytic stability or stripping efficiency [1].

Evidence DimensionDistribution coefficient divergence in 3 M HNO3
Target Compound DataHigh D-values for U(VI) and Pu(IV), near-zero for fission products
Comparator Or BaselineNon-solvating or highly water-soluble extractants (fail to separate or partition)
Quantified DifferenceOrders of magnitude difference in distribution ratios between actinides and trace metals
Conditions30 vol% TBP in diluent, 3 M HNO3 extraction phase

Validates TBP as the only procurement-approved extractant for industrial-scale nuclear fuel reprocessing and high-purity actinide recovery.

Hydrometallurgical Battery Recycling (Li/Co/Ni Separation)

Directly downstream of its synergistic properties with D2EHPA, TBP is a critical procurement item for battery recycling facilities. It acts as a phase modifier to prevent third-phase formation and enhance the separation factors between lithium, cobalt, and nickel in highly concentrated sulfate leach liquors, ensuring high-throughput processing without viscosity-induced equipment failure [1].

Nuclear Fuel Reprocessing (PUREX Process)

Relying on its unmatched actinide distribution coefficients and radiolytic stability, TBP is the standard extractant used globally to separate uranium and plutonium from fission products in spent nuclear fuel. Its low aqueous solubility ensures minimal solvent loss during continuous multi-stage extraction [2].

Rare Earth Element (REE) Fractionation

Because of its low viscosity and rapid phase disengagement compared to solid extractants like TOPO, TBP is deployed in continuous, multi-stage mixer-settler cascades to separate adjacent lanthanides, where maintaining precise hydrodynamics is essential for achieving high elemental purity [3].

Industrial Defoaming and Plasticization

Leveraging its very low aqueous solubility (0.4 g/L) and high thermal stability, TBP is widely used as a non-silicone defoaming agent in concrete, inks, and paper manufacturing, as well as a flame-retardant plasticizer in aviation hydraulic fluids where phase stability is paramount [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Tributyl phosphate is an odorless colorless to yellow liquid. Toxic by ingestion and inhalation.
Liquid
COLOURLESS ODOURLESS VISCOUS LIQUID.
Colorless to pale-yellow, odorless liquid.

Color/Form

Colorless to pale-yellow liquid

XLogP3

2.9

Exact Mass

266.1647

Boiling Point

552 °F at 760 mm Hg (NTP, 1992)
289.0 °C
289 °C (decomposes)
552°F
552°F (Decomposes)

Flash Point

295 °F (NTP, 1992)
146 °C (open cup)
295 °F (146 °C) (Open cup)
145 °C (293 °F) (Closed cup)
146 °C o.c.
295°F (open cup)
(oc) 295°F

Vapor Density

9.2 (NTP, 1992) (Relative to Air)
9.20 (Air = 1)
Relative vapor density (air = 1): 9.2
9.2

Density

0.982 at 68 °F (USCG, 1999)
0.978 at 20 °C/20 °C
Relative density (water = 1): 0.98
0.982 at 68°F
0.98

LogP

4.0 (LogP)
log Kow = 4.00
4.0

Odor

Odorless

Appearance

Solid powder

Melting Point

less than -112 °F (NTP, 1992)
-79.0 °C
Less than -80 °C
<-112°F
-112°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

95UAS8YAF5

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Use and Manufacturing

IDENTIFICATION: Tributyl phosphate is a colorless to pale yellow, odorless liquid. It is moderately soluble in water. USE: Tributyl phosphate is mainly used as a flame-retardant component of aircraft hydraulic fluid. It is used as a solvent for extracting rare earth elements, such as uranium and plutonium. Tributyl phosphate is also used in the making of plastics and in cement casings for oil wells. EXPOSURE: Exposure to tributyl phosphate can be from ingestion, inhalation, or skin or eye contact. This exposure will most often happen from occupational use of hydraulic fluid. If tributyl phosphate is released to the environment, it will bind tightly to dust particles in the air. Unbound tributyl phosphate will break down in air. It will move slowly through soil because it will bind with soil particles. It may volatilize slowly from moist soil and water surfaces. It may build up in aquatic organisms. It will be broken down in water by microbes. RISK: Studies of possible health effects in humans exposed to tributyl phosphate are not available. Damage to the urinary bladder was observed in laboratory rats exposed to very high concentrations of tributyl phosphate in their diet for up to 2 years. Some of the rats developed urinary bladder tumors. Tributyl phosphate was irritating when applied directly to the skin or eyes of laboratory animals. Other studies of laboratory animals given very high doses of tributyl phosphate by mouth found no clear evidence for abortions, birth defects, impaired reproductive performance, or severe neurological effects. ACGIH (2013) determined that tributyl phosphate is a Confirmed Animal Carcinogen with Unknown Relevance to Humans. The potential for tributyl phosphate to cause cancer in humans has not been assessed by the EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Pharmacology

Tri-n-butyl phosphate, Bu3-P, TBP. Industrial chemical; used as a plasticizer, in hydraulic fluid, as a solvent and extractant for metal ions, and as a heat exchange agent.

MeSH Pharmacological Classification

Radiation-Protective Agents

Vapor Pressure

13.7 mm Hg at 68 °F (NTP, 1992)
0.00 mmHg
1.13X10-3 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.15
13.7 mmHg at 68°F
(77°F): 0.004 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

126-73-8

Wikipedia

Tri-N-butyl phosphate

Biological Half Life

0.17 Days

Use Classification

INDUSTRIAL

Methods of Manufacturing

Prepared by reaction of POCL3 with butyl alcohol.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Hydraulic Fluids/Aviation Hydraulic Fluids
Oil and gas drilling, extraction, and support activities
Printing ink manufacturing
Phosphoric acid tributyl ester: ACTIVE
By itself or in mixtures with castor oil it is recommended for making clear flexible lacquers which will stand exposure to sunlight and cold.
Tributylphosphate does not dissolve cellulose acetate but dissolves nitrocellulose in cold and benzylcellulose in hot. It is good plasticizer and fireproofing agent for nitrocellulose, with which it gives celluloid-like materials which are very resistant to light and low temp.

Analytic Laboratory Methods

Method: NIOSH 5034, Issue 1; Procedure: gas chromatography using flame photometric detector with a phosphorus filter; Analyte: tributyl phosphate; Matrix: air; Detection Limit: 2 ug/sample.
Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: tributyl phosphate; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.1 ug/L.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: tributyl phosphate; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.11 ug/L.
Method: NIOSH 7905, Issue 2; Procedure: gas chromatography, phosphorus flame photometric detection; Analyte: phosphorus; Matrix: air; Detection Limit: 0.005 ug/sample. /Phosphorus/
For more Analytic Laboratory Methods (Complete) data for TRIBUTYL PHOSPHATE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

An analytical method for the determination of 14 organophosphorus flame retardants (OPFRs), including halogenated OPFRs, non-halogenated OPFRs and triphenyl phosphine oxide (TPPO) in biological samples was developed using gas chromatography-mass spectrometry (GC/MS). Biological samples were extracted using microwave-assisted extraction (MAE) with hexane/acetone (1:1, v/v) as the solvent; then, a two-step clean-up technique, gel permeation chromatography (GPC) combined with solid phase extraction (SPE), was carried out before GC/MS analysis. Experimental results showed that the developed method efficiently removed the lipid compounds and co-extract interferences. Moreover, using the relatively "narrow" column (with an i.d. of 10 mm) significantly decreased the elution volume and, therefore, prevented the loss of the most volatile OPFRs, especially trimethyl phosphate (TMP) and triethyl phosphate (TEP). The method detection limits (MDLs) for OPFRs in the biological samples ranged from 0.006 to 0.021 ng g(-1) lw, and the recoveries were in the range of 70.3-111%, except for TMP (38.9-55.6%), with relative standard deviations (RSDs) of less than 14.1%. The developed method was applied to determine the amount of the target OPFRs in biological samples (i.e., fish and domestic birds) that were collected from the Pearl River Delta (PRD) region in southern China. Of the 14 OPFRs, tri-n-butyl phosphate (TnBP), tris(2-chloroethyl) phosphate (TCEP), tris(chloropropyl) phosphate (TCPP) and tributoxyethyl phosphate (TBEP) were present in all of the biological samples that were analyzed, and dominated by TnBP, TCEP and TBEP. The concentrations of OPFRs in the biological samples that were collected from the PRD region were higher than those reported in other locations.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

A 3.2 fold incr in resorption of (239)Plutonium admin as (239)Pu complex with tributyl phosphate in hexachlorobutadiene was observed during the first 4 days in an experiment on 120 Wistar rats, as compared to the resorption level during the admin (239)Pu alone, greater accumulation in the organs of secondary deposition, followed by the disappearance of differences, but for the kidneys, where the differences were observed until the end of the experiment. These features did not lead to incr of absorbed radiation doses in the critical organs by the end of the study. ...
Wistar rats were subjected to a single exposure to (239)Pu nitrate through inhalation with the subsequent procedure of imitation of inhalation or without it (the amount of 23P9Pu deposited in the lungs in 24 hr was 8.9 | 1.9 kBq/lung) and inhalation of hexachlorbutadiene and tributylphosphate within one month in a combination with the radionuclide or without it. There was a 1.5-fold increase, above additive, in the harmful effect of (239)Pu and chemical agents on the function of natural killers as observed 15-30 days after the combined exposure as compared to individual inhalation. On days 120 to 240 cell cytotoxic activity in rats of all groups was normalized to reach or to exceed the intact control.
Two-cell mouse embryos were exposed in vitro to tributyl phosphate, x rays, or a combination of both. In-vitro development of the embryos was followed microscopically (cleavage to four- and eight-cell embryos, formation of morulae and blastocysts, and hatching of blastocysts). Effects on proliferation were estimated by counting the number of cells per embryo early (48 h p.c. = 48 hours post conceptionem) and late (144 h p.c.) in the preimplantation period. Cytogenetic damage was studied using micronucleus formation as the end point. Tributyl phosphate did not reveal toxic effects up to a concentration of about 5 microM after an exposure time of 18 h. At a concentration of about 15 microM, 50% of late preimplantation embryos showed effects on morphological development and on cell proliferation, and at about 40 microM, 90% of the embryos were affected. Tributyl phosphate did not induce micronuclei. Small effects by x irradiation were observed between 0.25 Gy and 0.5 Gy, depending on the end point measured in the late preimplantation stage. Fifty percent of the embryos were affected by a dose slightly higher than 1 Gy, and 90% after about 4 Gy. No enhancement in risk was found after combined treatment of the embryos with tributyl phosphate and x rays.
It has been established in the experiment on rats exposed to a joint action of plutonium-239, hexachlorobutadiene and ++tributyl phosphate, that manifestations of disturbances from radiation and chemical factors which are more expressed under a joint exposure, are characteristic of the thymus gland damage pattern. As far as lymphocytes count in the organ is concerned, the effect of the joint exposure is no more than additive.
... A mixture composed principally of dibutyl phenyl phosphate and tributyl phosphate ... was evaluated in an inhalation toxicity study /using/ Sprague-Dawley rats. Target exposure levels used ... were 0, 5, 100 and 300 mg/cu m, and exposures were maintained for 6 hr/day, 5 days/week. ... The only clinical sign of chemical toxicity was the observation of a reddish nasal discharge with accompanying oral salivation in mid and high exposure animals of both sexes, indicative of an irritant response. Statistically significant reduced body weights; increased absolute and relative liver weights; and decreased erythrocyte counts, hemoglobin levels, and hematocrit values were observed in high-exposure female rats euthanized after 13 weeks ... exposure. High-exposure male rats also had increased absolute and relative liver weights and decreased hematocrit values after 13 weeks. Plasma cholinesterase levels were decreased in high-exposure female rats both 6 and 13 weeks after the study was initiated. Histopathologic evaluation revealed mild hepatocellular vacuolation in high-exposure male rats and centrilobular hepatocellular hypertrophy in high-exposure female rats. No pathological changes were observed in animals at 100 mg/cu m. ...

Stability Shelf Life

Stable
Stable under recommended storage conditions.
In water, tributyl phosphate hydrolyzes by a base-catalyzed reaction. However, hydrolytic degradation was not observed after 30 days in (sterile) water with pH ranging from 3-11.

Dates

Last modified: 08-15-2023
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